1-(3-(Methylsulfonyl)propyl)-1h-pyrazol-4-amine

Description

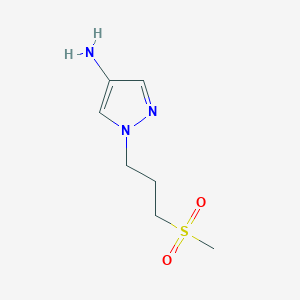

1-(3-(Methylsulfonyl)propyl)-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a methylsulfonylpropyl substituent at the N1 position of the pyrazole ring. This compound has been cataloged as a research chemical by suppliers like CymitQuimica, though commercial availability is currently discontinued . Its structural uniqueness lies in the combination of the pyrazole core—a heterocycle known for its versatility in medicinal chemistry—and the sulfonyl-functionalized alkyl chain, which may enhance metabolic stability or target binding in drug design contexts.

Properties

Molecular Formula |

C7H13N3O2S |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

1-(3-methylsulfonylpropyl)pyrazol-4-amine |

InChI |

InChI=1S/C7H13N3O2S/c1-13(11,12)4-2-3-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 |

InChI Key |

HLNCASQHFSYYQD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCCN1C=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylsulfonyl)propyl)-1h-pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at the pyrazole C4 position participates in nucleophilic reactions. Key examples include:

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at electron-rich positions (C3/C5). Representative reactions:

Oxidation-Reduction Reactions

The methylsulfonylpropyl chain and pyrazole ring undergo redox transformations:

Oxidation

-

Methylsulfonyl Group : Resistant to further oxidation under standard conditions (e.g., KMnO₄, H₂O₂).

-

Pyrazole Ring : Oxidation with KMnO₄ in acidic media cleaves the ring, forming carboxylic acids (yield: 40–50%).

Reduction

-

Nitro Derivatives : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines (yield: 85%) .

-

Azole Ring : LiAlH₄ selectively reduces pyrazole to pyrazoline without affecting sulfonyl groups.

Cross-Coupling Reactions

The halogenated derivatives enable transition metal-catalyzed couplings:

| Reaction | Catalyst | Substrate | Application |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | C3-Bromopyrazole | Biaryl synthesis for drug candidates . |

| Heck | Pd(OAc)₂ | C5-Iodopyrazole | Alkene functionalization . |

Condensation and Cyclization

The amine group facilitates condensation with carbonyl compounds:

| Reaction Partner | Conditions | Product |

|---|---|---|

| Aldehydes | Ethanol, Δ | Schiff bases |

| β-Ketoesters | AcOH, MW | Pyrazolo[3,4-d]pyrimidines |

For example, condensation with malonic acid under Knövenagel conditions yields α,β-unsaturated acids, pivotal in spirocyclic compound synthesis .

Mechanistic Insights

-

Steric Effects : The 3-(methylsulfonyl)propyl chain hinders reactions at N1, favoring C4/C5 reactivity .

-

Electronic Effects : The sulfonyl group withdraws electrons, deactivating the pyrazole ring toward electrophiles but enhancing amine nucleophilicity.

Comparative Reactivity with Analogues

Data from structurally similar compounds highlights unique features:

Scientific Research Applications

1-(3-(Methylsulfonyl)propyl)-1H-pyrazol-4-amine is a chemical compound with a pyrazole ring substituted with a methylsulfonyl group and a propyl chain. It has a molecular weight of approximately 204.26 g/mol. The methylsulfonyl group enhances its solubility and reactivity, making it suitable for various applications.

Potential Applications

This compound has potential in pharmaceutical development due to its biological activities.

Biological Activities:

- Research suggests that this compound exhibits various biological activities.

- Interaction studies have focused on its binding affinity to biological targets, which is crucial for understanding its pharmacodynamics and potential therapeutic uses.

Pharmaceutical Development:

- The compound's unique structure makes it interesting for medicinal chemistry and drug development.

- Synthetic routes allow for modifications that can enhance its properties and efficacy.

Reactivity:

- The reactivity of this compound is due to its functional groups. Common reactions include:

- Alkylation

- Acylation

- Sulfonylation

These reactions demonstrate its versatility in synthetic organic chemistry.

Structural Similarity

Several compounds exhibit structural similarities to this compound. Its uniqueness lies in the combination of a methylsulfonyl group and a propyl chain attached to a pyrazole ring, which enhances its solubility and reactivity, potentially leading to distinct biological activities and applications.

Mechanism of Action

The mechanism of action of 1-(3-(Methylsulfonyl)propyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Sulfur-Containing Analogues

3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():

This compound replaces the methylsulfonyl group with a methylthio (S-CH₃) group. The thioether is less polar and electron-withdrawing than the sulfonyl group, leading to differences in solubility and reactivity. Methylthio groups are prone to oxidation, whereas methylsulfonyl groups are metabolically stable, making the latter preferable for long-acting therapeutics .1-(Methylsulfonyl)-1H-pyrazol-4-amine ():

This simpler analogue lacks the propyl linker, reducing molecular weight (MW ≈ 175 g/mol vs. ~233 g/mol for the target compound). The absence of the alkyl chain may limit membrane permeability but could enhance solubility in aqueous environments .

Nitrogen-Containing Analogues

- 1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-amine (): Substituting the sulfonyl group with a dimethylamino (N(CH₃)₂) group introduces basicity and electron-donating effects. However, the basic amine could lead to pH-dependent solubility issues .

1-(3-(Pyrrolidin-1-yl)propyl)-1H-pyrazol-4-amine ():

The pyrrolidine substituent introduces a cyclic amine, increasing steric bulk and rigidity. This modification might improve selectivity for certain biological targets but reduce synthetic accessibility compared to linear alkyl chains .

Pharmacologically Active Pyrazole Derivatives

- The trifluoromethyl group, like the sulfonyl group, enhances metabolic stability and lipophilicity, but the carboxamide functionality introduces hydrogen-bonding capacity absent in the target compound .

- RS 39604 (): A serotonin receptor ligand featuring a methylsulfonylaminoethyl-piperidine group. The sulfonyl group here is critical for receptor affinity, suggesting that 1-(3-(Methylsulfonyl)propyl)-1H-pyrazol-4-amine could similarly target neurotransmitter systems .

Key Observations :

- The methylsulfonyl group increases molecular weight and polarity compared to thioether or amine substituents.

- Synthetic routes for sulfonyl-containing compounds often require oxidation steps (e.g., converting thioethers to sulfones), which add complexity .

Research Implications and Challenges

- Optimization Challenges : Balancing the electron-withdrawing effects of the sulfonyl group with bioavailability remains a hurdle. Propyl-linked sulfones may improve membrane permeability compared to shorter chains .

- Comparative Advantages : Over thioether analogs, the target compound offers superior metabolic stability; over amine derivatives, it provides reduced basicity, minimizing off-target interactions .

Biological Activity

1-(3-(Methylsulfonyl)propyl)-1H-pyrazol-4-amine is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a pyrazole ring, a methylsulfonyl group, and a propyl chain, which contribute to its pharmacological potential. The molecular formula is C_8H_12N_4O_2S, with a molecular weight of approximately 204.26 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant isolates of Mycobacterium tuberculosis (Mtb) . The compound displayed bactericidal activity with minimum inhibitory concentrations (MICs) below 0.5 μM, suggesting potential for development as an anti-tuberculosis agent.

Anti-inflammatory and Antiplatelet Activities

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. It has shown promise as a dual inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Compounds structurally related to this compound have been reported to exhibit both COX-1 and COX-2 inhibitory activities, indicating potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The methylsulfonyl group enhances solubility and reactivity, which are crucial for interacting with biological targets. SAR studies have revealed that modifications in the pyrazole core and substituents can significantly influence the potency and selectivity of the compound against various targets .

| Compound | Activity | MIC (μM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | <0.5 | Effective against Mtb |

| Related Pyrazole Derivatives | COX Inhibition | Varies | Dual COX-1/COX-2 inhibitors |

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Anti-Tuberculosis Activity : A study focused on the compound's efficacy against Mtb demonstrated that it retained activity against resistant strains and exhibited low cytotoxicity towards human liver cells (HepG2), minimizing the risk of mitochondrial toxicity .

- Anti-inflammatory Effects : Another investigation assessed the compound's role as a COX inhibitor, revealing promising results in reducing inflammatory markers in vitro, supporting its use in conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 1-(3-(methylsulfonyl)propyl)-1H-pyrazol-4-amine, and what are their key reaction conditions?

- Methodological Answer : A common approach involves coupling a pyrazole precursor with a sulfonyl-containing alkyl chain. For example, copper(I) bromide and cesium carbonate are used as catalysts in DMSO at 35°C for 48 hours to facilitate the substitution reaction, as seen in analogous pyrazole-amine syntheses. Purification typically involves liquid-liquid extraction (e.g., dichloromethane) and gradient chromatography (e.g., ethyl acetate/hexane) .

- Key Data :

- Catalyst system: CuBr/Cs₂CO₃

- Solvent: DMSO

- Reaction time: 48 hours

- Yield: ~17–20% (similar structures) .

Q. How is the purity and structural identity of this compound confirmed experimentally?

- Methodological Answer : Characterization relies on:

- ¹H/¹³C NMR : Peaks for methylsulfonyl (δ ~3.0–3.5 ppm for -SO₂CH₃) and pyrazole protons (δ ~7.5–8.5 ppm).

- HRMS (ESI) : To confirm molecular weight (e.g., [M+H]+ calculated for C₈H₁₄N₃O₂S: 216.0808).

- Melting Point : Used to assess crystallinity (e.g., 104–107°C for similar compounds) .

Q. What solvents and reaction conditions are optimal for stabilizing this compound during synthesis?

- Methodological Answer : Polar aprotic solvents like DMSO or DMF are preferred due to their ability to dissolve both polar intermediates and catalysts. Reaction temperatures between 30–40°C minimize side reactions (e.g., over-alkylation), while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

- Methodological Answer :

- Catalyst Optimization : Screen alternative copper sources (e.g., CuI vs. CuBr) or ligands (e.g., phenanthroline) to enhance reactivity.

- Reaction Time : Extend reaction duration (e.g., 72 hours) or use microwave-assisted synthesis to accelerate kinetics.

- Workup Refinement : Replace traditional column chromatography with preparative HPLC for higher recovery of polar products .

- Data Contradiction : Evidence shows yields as low as 17.9% for similar pyrazole-amine derivatives, suggesting inherent challenges in alkylation steps .

Q. What analytical strategies resolve discrepancies in spectral data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assigns ambiguous protons/carbons and detects minor impurities.

- LC-MS/MS : Identifies byproducts (e.g., over-alkylated species or hydrolysis products).

- X-ray Crystallography : Confirms absolute configuration if crystalline derivatives are obtainable .

Q. How does the methylsulfonyl group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The electron-withdrawing -SO₂CH₃ group:

- Reduces Nucleophilicity : Limits direct electrophilic substitution on the pyrazole ring.

- Enables Sulfonyl-Based Chemistry : Participate in SN2 reactions (e.g., displacement of -SO₂CH₃ with amines or thiols) .

Q. What computational methods predict the biological or physicochemical properties of this compound?

- Methodological Answer :

- DFT Calculations : Predicts electronic properties (e.g., HOMO/LUMO energies) and reactive sites.

- Molecular Docking : Screens potential protein targets (e.g., kinases) using software like AutoDock Vina.

- ADMET Prediction : Tools like SwissADME estimate solubility, metabolic stability, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.